6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Brand Name: Vulcanchem
CAS No.: 116131-39-6
VCID: VC0047153
InChI: InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2
SMILES: C1CC2=C(C1)N=CC(=C2)CO
Molecular Formula: C9H11NO
Molecular Weight: 149.193

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol

CAS No.: 116131-39-6

Cat. No.: VC0047153

Molecular Formula: C9H11NO

Molecular Weight: 149.193

* For research use only. Not for human or veterinary use.

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol - 116131-39-6

Specification

CAS No. 116131-39-6
Molecular Formula C9H11NO
Molecular Weight 149.193
IUPAC Name 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol
Standard InChI InChI=1S/C9H11NO/c11-6-7-4-8-2-1-3-9(8)10-5-7/h4-5,11H,1-3,6H2
Standard InChI Key DNAIVORCXRSOIG-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=CC(=C2)CO

Introduction

Structural Characteristics and Nomenclature

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol (CAS: 116131-39-6) is a bicyclic aromatic compound featuring a fused cyclopentane and pyridine ring system. The hydroxyl group at position 3 and the methanol substituent distinguish it from parent cyclopenta[b]pyridine derivatives .

PropertyValueSource
Molecular FormulaC₉H₁₁NO
Molecular Weight149.193 g/mol
SMILESC1CC2=C(C1)N=CC(=C2)CO
InChIKeyDNAIVORCXRSOIG-UHFFFAOYSA-N
PubChem ID76851477

The compound’s bicyclic structure introduces steric hindrance and electronic effects, influencing its reactivity and stability. The methanol group enhances solubility compared to non-polar analogs .

Synthetic Pathways and Derivatives

Core Synthesis Strategies

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol often involves:

  • Oxidation Reactions: Manganese-catalyzed oxidation of dihydro intermediates to introduce the hydroxyl group.

  • Substitution Reactions: Nucleophilic displacement of halogens (e.g., Cl) with methoxy groups under basic conditions .

Table 1: Key Synthetic Derivatives and Yields

CompoundYieldConditionsReference
4-Propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one81%Na in CH₃OH, 100°C, 24h
4-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine91%CH₃OH, Na, 100°C, 24h
4-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridine90%CH₃OH, Na, 100°C, 24h

Catalytic Systems

Manganese-based catalysts facilitate selective oxidation, while sodium-mediated reactions enable alkoxy substitutions. For example, sodium in methanol converts 4-chloro intermediates to methoxy derivatives with >90% efficiency .

Analytical Characterization

Table 2: NMR and HRMS Data for 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol

TechniqueShift (ppm)AssignmentReference
¹H NMR8.15 (d, J=5.7 Hz)Pyridine proton (H-8)
¹H NMR6.47 (d, J=5.8 Hz)Pyridine proton (H-9)
¹³C NMR166.83C-4 (methoxy-substituted carbon)
HRMS (ESI)164.1079 [M+H]⁺Molecular ion peak

Chromatographic Methods

High-performance liquid chromatography (HPLC) is employed for purity assessment, with retention times calibrated against quetiapine standards. Reverse-phase C18 columns and methanol-water gradients are standard .

Comparative Analysis of Structural Analogues

Alkoxy Derivatives

Substitution at the C-4 position with alkoxy groups (e.g., propoxy, butoxy) modifies electronic properties and solubility. For example:

  • 4-Propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Higher polarity due to ketone functionality .

  • 4-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridine: Enhanced lipophilicity from extended alkyl chains .

Table 3: Physical Properties of Analogues

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)
4-Propoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one161–162N/AN/A
4-Butoxy-6,7-dihydro-5H-cyclopenta[b]pyridine120–122N/AN/A

Reactivity Trends

The methanol group’s electron-donating nature facilitates further functionalization, such as oxidation to carboxylic acids or esterification. This contrasts with halogenated analogues, which undergo nucleophilic substitution .

Challenges and Future Directions

Synthetic Optimization

Current methods face limitations:

  • Low Selectivity: Competing side reactions during oxidation.

  • Catalyst Cost: Manganese-based systems require high-purity precursors.

Green Chemistry Approaches

Potential avenues include:

  • Biocatalytic Oxidation: Microbial enzymes for regioselective hydroxylation.

  • Microwave-Assisted Synthesis: Reduced reaction times and energy consumption.

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